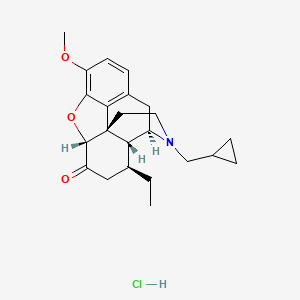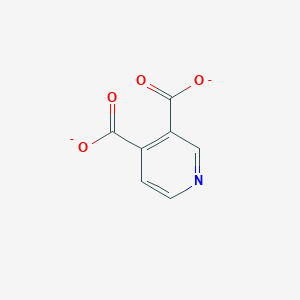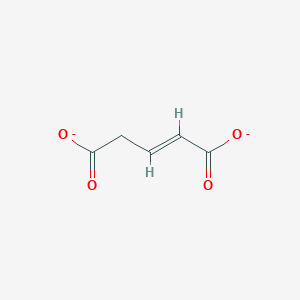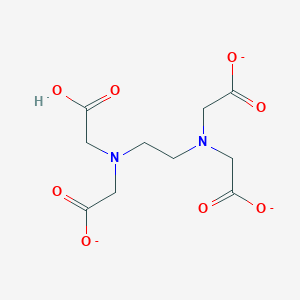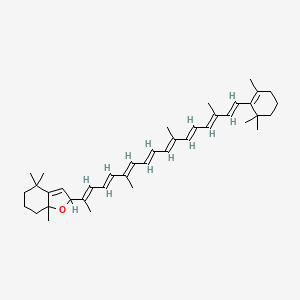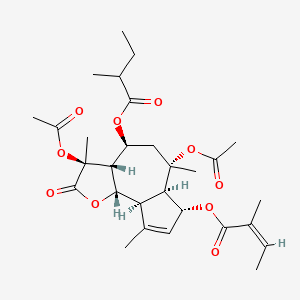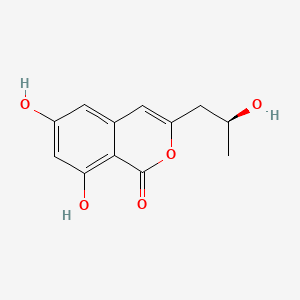
Orthosporin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orthosporin is a member of isocoumarins.
Scientific Research Applications
Biosynthesis in Fungi
Orthosporin has been characterized as a product of the fungus Aspergillus ochraceus. This research shows that orthosporin and diaporthin are co-metabolites in this fungus and suggests a potential role in fungal biology and ecology. The study also explores the influence of methylation inhibitors on the production of these metabolites, indicating a complex biosynthetic pathway (Harris & Mantle, 2001).
Structure and Synthesis in Plant Pathology
The structure and synthesis of orthosporin were elucidated in a study involving Rhynchosporium orthosporum, a plant pathogen. This research contributes to understanding the role of orthosporin as a phytotoxic metabolite, potentially impacting plant health and disease management (Ichihara et al., 1989).
Potential in Orthobiologics
While not directly related to orthosporin, research in orthobiologics explores the application of biologically derived materials for repairing musculoskeletal tissues. This field is crucial for understanding the broader context of biologically active compounds in medical research and their potential applications in healing and tissue regeneration (Toolan, 2006).
Genomic Insights and Model Limitations
A study highlighting the limitations of mouse models in mimicking human inflammatory diseases provides context for understanding the challenges in translating findings from model organisms to human applications, relevant for compounds like orthosporin (Takao & Miyakawa, 2013).
Molecular Imaging in Orthopedic Research
Molecular imaging plays a significant role in orthopedic research, offering insights into bone biology and joint health. This technology could potentially be applied to study the effects of compounds like orthosporin on musculoskeletal tissues (Mayer‐Kuckuk & Boskey, 2006).
Antibacterial Properties from Fungal Sources
A study on hansforesters, polyesters from a sponge-associated fungus, reveals significant antibacterial activities. This research underscores the potential of fungal metabolites, such as orthosporin, in developing new antibacterial agents (Wu et al., 2018).
Orthoesters in Plant Chemistry
Research on plant orthoesters provides insight into the diverse structural scaffolds of natural products. Understanding the biological activities and structural complexity of such compounds can inform research on similar molecules like orthosporin (Liao, Chen, & Yue, 2009).
properties
CAS RN |
118063-79-9 |
|---|---|
Product Name |
Orthosporin |
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
6,8-dihydroxy-3-[(2S)-2-hydroxypropyl]isochromen-1-one |
InChI |
InChI=1S/C12H12O5/c1-6(13)2-9-4-7-3-8(14)5-10(15)11(7)12(16)17-9/h3-6,13-15H,2H2,1H3/t6-/m0/s1 |
InChI Key |
XXDAFMSOQNYLBY-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CC1=CC2=CC(=CC(=C2C(=O)O1)O)O)O |
SMILES |
CC(CC1=CC2=CC(=CC(=C2C(=O)O1)O)O)O |
Canonical SMILES |
CC(CC1=CC2=CC(=CC(=C2C(=O)O1)O)O)O |
synonyms |
orthosporin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




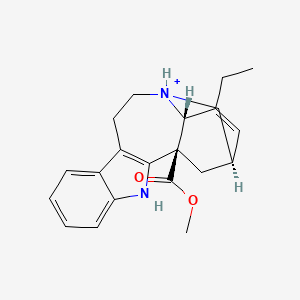
![(S,E)-2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetic acid](/img/structure/B1239385.png)
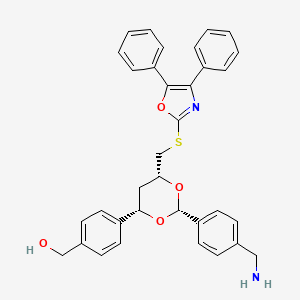
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1239389.png)
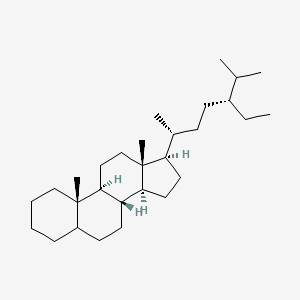
![N-[(E)-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide](/img/structure/B1239391.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B1239393.png)
